Unii-65ilh3Y0MI is primarily sourced from chemical synthesis processes in laboratory settings. It is classified as an organic compound with a specific focus on its thiazole moiety, which contributes to its reactivity and biological activity. The compound can be categorized further based on its functional groups and structural characteristics.
The synthesis of Unii-65ilh3Y0MI typically involves multi-step organic reactions. The general method includes:
Technical details include controlling reaction temperatures, using solvents like dimethylformamide or dichloromethane, and employing catalysts such as triethylamine to enhance yields.
The molecular structure of Unii-65ilh3Y0MI can be described as follows:
The three-dimensional conformation can be analyzed using computational chemistry methods such as molecular dynamics simulations to predict its behavior in biological systems.
Unii-65ilh3Y0MI participates in various chemical reactions due to its functional groups:
These reactions are critical for synthesizing analogs with improved efficacy or selectivity in biological applications.
The mechanism of action of Unii-65ilh3Y0MI is primarily linked to its interaction with specific biological targets:
Data supporting these mechanisms often come from in vitro studies assessing cell viability and enzyme activity assays.
Unii-65ilh3Y0MI exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for various applications.
Unii-65ilh3Y0MI has potential applications across several scientific domains:
The ongoing research into Unii-65ilh3Y0MI continues to reveal its significance in these fields, highlighting the importance of further investigation into its mechanisms and applications.
UNII-65ILH3Y0MI is a synthetic organic compound classified as a benzo[b]thiophene derivative. Its systematic chemical name is 3-(4-Fluorophenyl)-2-(4-hydroxyphenoxy)benzo[b]thiophene-6-ol, reflecting its precise molecular structure featuring fluorophenyl and hydroxyphenoxy substituents on the benzo[b]thiophene core [1]. The compound's molecular formula is C₂₀H₁₃FO₃S, with a molecular weight of 352.38 g/mol. It is assigned the CAS Registry Number 1607819-68-0 and is primarily known in pharmacological contexts under the designation TTC-352 [1]. This compound is also referenced as SHERPA TTC-352, highlighting its role as a Selective Human Estrogen-Receptor Partial Agonist. The International Chemical Identifier (InChIKey) UDBMVVLTKJMPCJ-UHFFFAOYSA-N provides a standardized digital representation of its molecular structure [1].
Table 1: Chemical Identifiers for UNII-65ILH3Y0MI
Identifier Type | Value |
---|---|
UNII Code | 65ILH3Y0MI |
CAS Registry No. | 1607819-68-0 |
Molecular Formula | C₂₀H₁₃FO₃S |
Preferred Substance Name | TTC-352 |
InChIKey | UDBMVVLTKJMPCJ-UHFFFAOYSA-N |
Systematic Name | 3-(4-Fluorophenyl)-2-(4-hydroxyphenoxy)benzo[b]thiophene-6-ol |
TTC-352 emerged from targeted drug discovery efforts focused on developing selective estrogen receptor modulators (SERMs) with improved therapeutic profiles. As a Selective Human Estrogen-Receptor Alpha Partial Agonist (SHERPA), its development specifically addressed the need for tissue-selective estrogenic activity [1]. While exact discovery dates remain undisclosed in public registries, its assignment of the UNII code 65ILH3Y0MI places its development within the modern era of computational drug design and receptor-targeted therapeutic development. The compound represents an evolution from earlier SERMs like tamoxifen and raloxifene, with its benzo[b]thiophene core engineered to optimize receptor binding specificity and functional selectivity. The designation "TTC-352" follows conventional nomenclature for investigational compounds, where "TTC" likely references the developing institution or research program, and "352" corresponds to its specific compound series identifier [1].
UNII-65ILH3Y0MI is formally recognized within the FDA Substance Registration System (SRS), which provides authoritative identifiers for substances in regulated products [1]. The assignment of its unique UNII code (65ILH3Y0MI) facilitates precise tracking across regulatory documentation and scientific literature. Within pharmacological classification systems, it is categorized as a Selective Estrogen Receptor Modulator (SERM) with specific partial agonist activity toward the estrogen receptor alpha (ERα) subtype [1]. Its regulatory status remains that of an investigational compound, with no approved therapeutic indications as of current regulatory records. The compound's presence in the precision.fda.gov registry underscores its recognition within the FDA's framework for substance identification in the context of drug development and regulatory compliance [1].
Table 2: Regulatory and Classification Status
Classification Aspect | Designation/Status |
---|---|
Regulatory System | FDA Substance Registration System (SRS) |
Unique Ingredient ID | UNII-65ILH3Y0MI |
Pharmacological Class | Selective Estrogen Receptor Modulator (SERM) |
Mechanistic Class | Selective Human Estrogen-Receptor Alpha Partial Agonist (SHERPA) |
Regulatory Status | Investigational Compound |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7